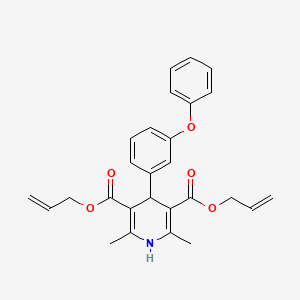![molecular formula C23H27N3O2 B11650998 (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11650998.png)
(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a pyrazolidine-3,5-dione core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dipropylamino)benzaldehyde with 1-(4-methylphenyl)pyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Nitric acid, halogens; often in the presence of catalysts or under controlled temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity makes it a candidate for research in pharmacology and biochemistry. It can be used to study enzyme interactions, receptor binding, and cellular pathways.
Medicine
In medicine, (4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets. The dipropylamino group can interact with biological receptors, while the pyrazolidine-3,5-dione core can participate in hydrogen bonding and other interactions. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used in medical applications.
Uniqueness
(4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline, this compound’s structure allows for more complex interactions and applications.
Properties
Molecular Formula |
C23H27N3O2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(4Z)-4-[[4-(dipropylamino)phenyl]methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H27N3O2/c1-4-14-25(15-5-2)19-12-8-18(9-13-19)16-21-22(27)24-26(23(21)28)20-10-6-17(3)7-11-20/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,27)/b21-16- |
InChI Key |
ASULKLMNSDTZOI-PGMHBOJBSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11650916.png)
![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11650935.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B11650936.png)
![(6Z)-6-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650940.png)
![Diethyl 3-methyl-5-{[(2-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11650947.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B11650962.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11650967.png)
![Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11650971.png)
![Methyl 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11650980.png)
![1-(4-Chlorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B11650985.png)
![Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11650986.png)

![3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11650992.png)
